ergosterol glucoside
Overview
Description
Ergosterol glucoside is a steryl glucoside, a class of glycolipids composed of a glucose molecule bound to a sterol derivative. It is primarily found in fungi, plants, and some bacteria. This compound plays a crucial role in the structural integrity of cell membranes and is involved in various biological processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ergosterol glucoside can be synthesized through enzymatic reactions involving sterol glucosyltransferases. These enzymes catalyze the transfer of glucose from UDP-glucose to ergosterol, forming this compound. The reaction typically occurs under mild conditions, with the presence of specific enzymes such as UGT80A2 and UGT80B1 .
Industrial Production Methods
Industrial production of this compound is often achieved through fermentation processes using yeast or fungal cultures. The ergosterol is extracted from the fungal mycelia and then converted to this compound using enzymatic methods. This process is scalable and can produce significant quantities of this compound .
Chemical Reactions Analysis
Types of Reactions
Ergosterol glucoside undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form ergosterol peroxide.
Reduction: Reduction reactions can convert this compound back to ergosterol.
Substitution: Substitution reactions can modify the glucose moiety or the sterol backbone.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various chemical reagents can be employed depending on the desired modification.
Major Products Formed
Oxidation: Ergosterol peroxide.
Reduction: Ergosterol.
Substitution: Modified steryl glucosides with different functional groups.
Scientific Research Applications
Ergosterol glucoside has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study steryl glucosides and their chemical properties.
Biology: Investigated for its role in cell membrane structure and function.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the production of bioactive compounds and as a marker for fungal biomass .
Mechanism of Action
Ergosterol glucoside exerts its effects by integrating into cell membranes, influencing membrane fluidity and permeability. It also interacts with various molecular targets, including enzymes and receptors involved in cellular signaling pathways. The compound’s ability to modulate these pathways contributes to its biological activities .
Comparison with Similar Compounds
Similar Compounds
- Cholesteryl glucoside
- Sitosteryl glucoside
- Stigmasteryl glucoside
Uniqueness
Ergosterol glucoside is unique due to its specific presence in fungi and its role in fungal cell membrane integrity. Unlike other steryl glucosides, this compound is a key component in the biosynthesis of ergosterol, a crucial sterol in fungi .
Conclusion
This compound is a vital compound with diverse applications in scientific research and industry. Its unique properties and biological activities make it a valuable subject of study in various fields, including chemistry, biology, medicine, and industrial applications.
Properties
IUPAC Name |
(2R,3R,4S,5S,6R)-2-[[(3S,9S,10R,13R,14R,17R)-17-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-10,13-dimethyl-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H54O6/c1-19(2)20(3)7-8-21(4)25-11-12-26-24-10-9-22-17-23(13-15-33(22,5)27(24)14-16-34(25,26)6)39-32-31(38)30(37)29(36)28(18-35)40-32/h7-10,19-21,23,25-32,35-38H,11-18H2,1-6H3/b8-7+/t20-,21+,23-,25+,26-,27-,28+,29+,30-,31+,32+,33-,34+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKZPNGBJJJZJMI-GBLVNJONSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)C=CC(C)C1CCC2C1(CCC3C2=CC=C4C3(CCC(C4)OC5C(C(C(C(O5)CO)O)O)O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](/C=C/[C@H](C)C(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3C2=CC=C4[C@@]3(CC[C@@H](C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H54O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401209497 | |
Record name | (3β,22E)-Ergosta-5,7,22-trien-3-yl β-D-glucopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401209497 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
558.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
130155-33-8 | |
Record name | (3β,22E)-Ergosta-5,7,22-trien-3-yl β-D-glucopyranoside | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=130155-33-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (3β,22E)-Ergosta-5,7,22-trien-3-yl β-D-glucopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401209497 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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